molecular formula C11H11N3O7 B2978961 C11H11N3O7 CAS No. 102202-82-4

C11H11N3O7

Cat. No.: B2978961
CAS No.: 102202-82-4
M. Wt: 297.223
InChI Key: QIMSXEQJVQJYSC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H11N3O7 ethyl 2-acetamido-4,5-dinitrobenzoate . This compound is a derivative of benzoic acid and is characterized by the presence of nitro groups, an acetamido group, and an ethyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-4,5-dinitrobenzoate typically involves the nitration of ethyl benzoate followed by acetamidation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-4,5-dinitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of ethyl 2-amino-4,5-dinitrobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-4,5-dinitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-acetamido-4,5-dinitrobenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-4,5-dinitrobenzoate: Similar structure but with amino groups instead of acetamido groups.

    4-[(3,5-Dinitrobenzoyl)amino]butanoic acid: Similar nitrobenzoyl structure but with different substituents.

Uniqueness

The presence of both nitro and acetamido groups in ethyl 2-acetamido-4,5-dinitrobenzoate makes it unique, providing a combination of redox activity and hydrogen bonding capability that is not commonly found in other compounds .

Properties

IUPAC Name

4-[(3,5-dinitrobenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMSXEQJVQJYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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